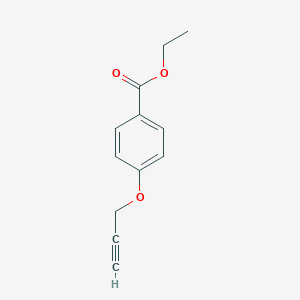

Ethyl 4-prop-2-ynoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPMGPGSHHDYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384910 | |

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-55-1 | |

| Record name | Ethyl 4-(2-propyn-1-yloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-prop-2-ynoxybenzoate from Ethyl 4-hydroxybenzoate

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthesis of Ethyl 4-prop-2-ynoxybenzoate, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document elucidates the reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines methods for purification and characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights for successful synthesis and scale-up.

Introduction

This compound is a key building block in organic synthesis, notable for its terminal alkyne functionality. This functional group allows for a variety of subsequent chemical transformations, including "click" chemistry (specifically, the copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed reactions. Its utility is prominent in the development of novel pharmaceutical agents, liquid crystals, and functional polymers. The synthesis from readily available ethyl 4-hydroxybenzoate and propargyl bromide is a common and efficient method.

Core Synthesis: The Williamson Ether Synthesis

The formation of this compound from ethyl 4-hydroxybenzoate and propargyl bromide is a classic example of the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4][5]

Mechanistic Breakdown

-

Deprotonation: The synthesis is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of ethyl 4-hydroxybenzoate by a suitable base. In this protocol, anhydrous potassium carbonate (K₂CO₃) is the base of choice.[3][6][7] Potassium carbonate, upon reacting with trace amounts of water, can form potassium hydroxide, which is a strong enough base to deprotonate the phenol, generating a phenoxide ion.[4][6] The resulting phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide. This occurs in a concerted fashion where the nucleophile attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group.[1][4]

-

Product Formation: The result of this SN2 reaction is the formation of the desired ether linkage, yielding this compound and potassium bromide as a byproduct.

The choice of a primary alkyl halide, propargyl bromide, is crucial as the Williamson ether synthesis is most efficient with unhindered electrophiles.[1][2][5] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions as a competing pathway, especially in the presence of a strong base.[1][2][8]

Reaction Scheme:

Caption: General overview of the Williamson ether synthesis for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 |

| Propargyl bromide (80% in toluene) | C₃H₃Br | 118.96 | 8.9 g (7.1 g active) | 0.060 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 12.5 g | 0.090 |

| Acetone | C₃H₆O | 58.08 | 150 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed for extraction | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed for washing | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed for washing | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g, 0.060 mol) and anhydrous potassium carbonate (12.5 g, 0.090 mol).

-

Solvent Addition: Add 150 mL of acetone to the flask. The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.[1]

-

Reagent Addition: While stirring vigorously, add propargyl bromide (8.9 g of 80% solution in toluene, 0.060 mol) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up:

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in dichloromethane (100 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the presence of all the expected proton signals, including the characteristic signals for the ethyl group, the aromatic protons, the methylene protons adjacent to the oxygen and the alkyne, and the terminal alkyne proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the C=O stretch of the ester (around 1715 cm⁻¹), and the C-O-C ether stretch (around 1250 cm⁻¹ and 1050 cm⁻¹).

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point range indicates a high degree of purity. The reported melting point for this compound is typically around 55-57 °C.

Safety Considerations

-

Propargyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetone and Dichloromethane are flammable and volatile organic solvents. All handling should be done in a fume hood, away from ignition sources.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound from ethyl 4-hydroxybenzoate and propargyl bromide. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and characterization methods, to enable researchers to successfully synthesize this important chemical intermediate. Careful attention to reaction conditions and purification techniques is essential for obtaining a high yield of the pure product.

References

- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

- Wikipedia. (n.d.). Williamson ether synthesis.

- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?

- Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis?

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- YouTube. (2020, October 20). Williamson Ether Synthesis.

- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.

- YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.

- MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate.

- Wikipedia. (n.d.). Ethylparaben.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 5. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Action of Ethyl 4-prop-2-ynoxybenzoate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Ethyl 4-prop-2-ynoxybenzoate, a key terminal alkyne, and its mechanistic role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." We will dissect the catalytic cycle, explore the kinetics and optimal reaction parameters, and provide actionable experimental protocols. Furthermore, this guide will illuminate the compound's significance as a versatile building block in the fields of bioconjugation and drug discovery, offering insights into its application for constructing complex molecular architectures with high efficiency and specificity.

Introduction: The "Click Chemistry" Paradigm

In 2001, K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a philosophical approach to chemical synthesis that prioritizes simplicity, reliability, and efficiency.[1] Click chemistry is not a single reaction, but rather a set of criteria for reactions that are modular, high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions, often proceeding in benign solvents like water.[2][3]

The most prominent and widely adopted click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction involves the coupling of a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5] The CuAAC reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[6] It is within this powerful synthetic framework that this compound serves as an exemplary alkyne component.

This compound: A Profile of the Alkyne Reagent

Chemical Structure and Reactive Center

This compound is an aromatic compound featuring a terminal alkyne group. Its molecular formula is C₁₂H₁₂O₃ and it has a molecular weight of 204.22 g/mol .[7][8]

The key to its function in click chemistry is the propargyl ether group (–O–CH₂–C≡CH), which provides the terminal alkyne. The terminal hydrogen on the sp-hybridized carbon is sufficiently acidic to be removed during the catalytic cycle, initiating the cycloaddition process. The ethyl benzoate portion of the molecule provides a stable scaffold that can be further modified or incorporated into larger molecular designs.

Synthesis Pathway

This compound is typically synthesized via a straightforward Williamson ether synthesis. The common starting materials are Ethyl 4-hydroxybenzoate and a propargyl halide, such as propargyl bromide, in the presence of a mild base like potassium carbonate (K₂CO₃).[9][10]

The reaction proceeds by the deprotonation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate by the base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage.

Caption: Synthesis of this compound.

Core Mechanism: The CuAAC Catalytic Cycle

The power of this compound lies in its participation in the CuAAC reaction. The mechanism is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates.[6] While several nuanced mechanistic models exist, including those involving dinuclear copper species, the fundamental steps are well-established.[11][12][13]

Step 1: Formation of the Copper(I) Acetylide The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), first coordinates with the terminal alkyne of this compound.[6] This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.

Step 2: Coordination and Activation of the Azide The azide reactant then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.

Step 3: Cyclization to form a Six-Membered Metallacycle The terminal nitrogen of the coordinated azide attacks the internal carbon of the copper acetylide. This results in the formation of a six-membered copper-containing intermediate ring (a cupracycle).[6]

Step 4: Ring Contraction and Protonolysis This metallacycle is unstable and rapidly undergoes ring contraction to form a more stable five-membered triazolyl-copper intermediate. Subsequent protonolysis, typically by a proton source from the solvent, cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, which can then enter another cycle.[6]

Caption: The catalytic cycle of the CuAAC reaction.

Kinetics and Optimal Reaction Parameters

The CuAAC reaction is renowned for its favorable kinetics and robust performance under a variety of conditions. Understanding these parameters is critical for designing successful experiments.

| Parameter | Typical Conditions/Values | Rationale & Expert Insights |

| Catalyst | Cu(I) source (e.g., CuI, CuBr) or Cu(II) + reducing agent. | Cu(I) is the active catalytic species. Using Cu(II) salts like CuSO₄·5H₂O with sodium ascorbate is common, convenient, and avoids handling potentially unstable Cu(I) salts.[5][6] |

| Ligands | Tris-(benzyltriazolylmethyl)amine (TBTA), THPTA | Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate. This is especially crucial in biological systems to protect biomolecules. |

| Solvents | H₂O, t-BuOH, DMSO, DMF, THF, or mixtures (e.g., H₂O/t-BuOH) | The reaction is famously tolerant of many solvents, including water, making it ideal for bioconjugation. Aqueous conditions can even accelerate the reaction.[6] |

| Temperature | Room Temperature (20-25 °C) | The reaction is highly exothermic and proceeds rapidly at ambient temperatures, eliminating the need for heating required by the uncatalyzed version.[5] |

| pH Range | 4 to 12 | This wide pH tolerance allows the reaction to be performed under physiological conditions without denaturing sensitive biomolecules like proteins.[6] |

| Concentration | Can be effective even at low micromolar concentrations. | The high efficiency of the reaction makes it suitable for labeling precious and dilute biological samples. |

A Generalized Experimental Protocol

This protocol outlines a standard procedure for the CuAAC reaction using an alkyne such as this compound and a generic azide-containing molecule.

Reagent Preparation

-

Alkyne Stock: Prepare a 10 mM stock solution of this compound in DMSO or a suitable organic solvent.

-

Azide Stock: Prepare a 10 mM stock solution of the azide-functionalized counterpart in a compatible solvent.

-

Catalyst/Ligand Premix:

-

Prepare a 20 mM stock of CuSO₄ in deionized water.

-

Prepare a 50 mM stock of a suitable ligand (e.g., THPTA) in deionized water.

-

Just before use, create a premix by combining the CuSO₄ and ligand solutions. A common ratio is 1:2 to 1:5 (Cu:Ligand).[14]

-

-

Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh as it is prone to oxidation.

Reaction Procedure

-

To a microcentrifuge tube, add the reaction buffer (e.g., phosphate-buffered saline, PBS) and the alkyne stock solution to achieve the desired final concentration (e.g., 100-500 µM).

-

Add the azide stock solution, typically in a slight molar excess (e.g., 1.2 equivalents) relative to the alkyne.

-

Add the CuSO₄/Ligand premix to the reaction mixture. A typical final copper concentration is 50-250 µM.[15]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[15]

-

Mix the components gently by inversion or brief vortexing and allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction can be quenched (e.g., with EDTA to chelate the copper) and the product purified by standard methods such as column chromatography or extraction.

Caption: A typical experimental workflow for a CuAAC reaction.

Applications in Drug Discovery and Bioconjugation

The reliability and bioorthogonality of the click reaction make this compound a powerful tool for linking molecular components in complex biological environments.[16]

Lead Discovery and Optimization

In drug discovery, click chemistry is used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[1][17] this compound can serve as a "clickable" scaffold. By reacting it with a library of diverse azides, researchers can quickly generate a multitude of candidate molecules, where the resulting triazole ring often acts as a stable and biocompatible linker or even as a bioisostere for other functional groups like amides.[17]

Bioconjugation

Bioconjugation is the covalent linking of two molecules where at least one is a biomolecule. The CuAAC reaction is ideal for this purpose.[16]

-

Labeling: Biomolecules (proteins, DNA, etc.) can be functionalized with azide groups through metabolic or chemical means. A probe molecule, functionalized with an alkyne via a linker like this compound, can then be "clicked" on for imaging or detection.

-

Antibody-Drug Conjugates (ADCs): An antibody engineered to contain an azide can be specifically linked to a potent cytotoxic drug carrying an alkyne handle.[14] This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing systemic toxicity.

Caption: Conceptual diagram of ADC synthesis via click chemistry.

Conclusion

This compound is more than just a chemical reagent; it is a versatile and enabling tool for molecular construction. Its mechanism of action is centered on the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. By providing a stable, readily synthesized, and highly reactive terminal alkyne, it allows researchers to forge robust triazole linkages with exquisite control. The profound impact of this chemistry is evident in its widespread application, from accelerating the pace of drug discovery to enabling the precise construction of sophisticated bioconjugates for therapeutic and diagnostic purposes. A thorough understanding of its mechanistic underpinnings, as detailed in this guide, is paramount for harnessing its full potential in the laboratory and beyond.

References

-

Click chemistry. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

García, N., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

-

Paolieri, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

-

Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]

-

Lopes, J. P., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 20(31), 20344-20353. Available at: [Link]

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. Available at: [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Available at: [Link]

-

Demir, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. ResearchGate. Available at: [Link]

-

Applications of click chemistry in drug discovery. (2024). Slideshare. Available at: [Link]

-

Ethyl 4-(prop-2-ynylamino)benzoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved January 12, 2026, from [Link]

-

Singh, M. S., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Current pharmaceutical design, 24(25), 2941-2953. Available at: [Link]

-

Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. (2024). National Institutes of Health. Available at: [Link]

-

Iha, R. K., et al. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 26(10), 2227-2236. Available at: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved January 12, 2026, from [Link]

-

Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(12), 5146-5157. Available at: [Link]

-

Ethyl 4-isopropoxybenzoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Ethylparaben. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Liu, Y., et al. (2013). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 9, 2401-2406. Available at: [Link]

-

Chen, Y., et al. (2011). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 88, 308-320. Available at: [Link]

Sources

- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 2. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. axispharm.com [axispharm.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl 4-prop-2-ynoxybenzoate

Introduction

Ethyl 4-prop-2-ynoxybenzoate is a bifunctional organic molecule that incorporates an ethyl benzoate scaffold and a propargyl ether moiety. The presence of a terminal alkyne group makes it a valuable synthon in organic chemistry, particularly as a versatile building block for the introduction of a benzoate unit via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structural attributes also suggest potential applications in materials science and as a precursor for more complex molecular architectures in drug discovery. This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound, offering insights into its molecular structure and chemical behavior.

Molecular Structure

The molecular structure of this compound is depicted below, with key atomic positions numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from ethyl 4-hydroxybenzoate, which then displaces the bromide from propargyl bromide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

-

Reagents and Setup: To a stirred solution of ethyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base (1.5-2 equivalents). Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: To the resulting suspension, add propargyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours (4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule. The expected signals for this compound in a deuterated solvent like CDCl₃ are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.00 | Doublet | 2H | Ar-H (ortho to -COO) | Deshielded by the electron-withdrawing ester group. |

| ~7.00 | Doublet | 2H | Ar-H (ortho to -O) | Shielded by the electron-donating ether oxygen. |

| ~4.75 | Doublet | 2H | -O-CH₂ -C≡CH | Protons adjacent to the oxygen and the alkyne group. |

| ~4.35 | Quartet | 2H | -COOCH₂ CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |

| ~2.55 | Triplet | 1H | -C≡CH | Terminal alkyne proton, shows long-range coupling to the methylene group. |

| ~1.40 | Triplet | 3H | -COOCH₂CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O | Carbonyl carbon of the ester. |

| ~162 | Ar-C -O | Aromatic carbon directly attached to the ether oxygen. |

| ~131 | Ar-C H (ortho to -COO) | Aromatic carbons ortho to the ester group. |

| ~123 | Ar-C -COO | Quaternary aromatic carbon attached to the ester group. |

| ~115 | Ar-C H (ortho to -O) | Aromatic carbons ortho to the ether oxygen. |

| ~78 | -O-CH₂-C ≡CH | Quaternary alkyne carbon. |

| ~76 | -O-CH₂-C≡C H | Terminal alkyne carbon. |

| ~61 | -COOCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~56 | -O-CH₂ -C≡CH | Methylene carbon of the propargyl group. |

| ~14 | -COOCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300-3250 | Strong, sharp | ≡C-H stretch | Terminal Alkyne |

| ~2980-2850 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~2120-2100 | Weak to medium | C≡C stretch | Alkyne |

| ~1720-1700 | Strong | C=O stretch | Ester |

| ~1600, ~1500 | Medium to strong | C=C stretch | Aromatic Ring |

| ~1250, ~1100 | Strong | C-O stretch | Ester and Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₂O₃), the expected molecular weight is approximately 204.08 g/mol .

| m/z | Interpretation |

| 204 | [M]⁺, Molecular ion peak |

| 175 | [M - C₂H₅]⁺, Loss of the ethyl group from the ester |

| 165 | [M - OCH₂CH₃]⁺, Loss of the ethoxy group |

| 147 | [M - COOCH₂CH₃]⁺, Loss of the ethoxycarbonyl group |

| 121 | [HO-C₆H₄-CO]⁺, Fragment corresponding to the p-hydroxybenzoyl cation |

| 39 | [C₃H₃]⁺, Propargyl cation |

Conclusion

This technical guide has detailed the synthesis and comprehensive spectroscopic analysis of this compound. The Williamson ether synthesis provides a reliable route to this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the proposed structure and provide a valuable reference for researchers working with this molecule. The presence of the terminal alkyne functional group makes this compound a versatile building block for further chemical transformations, particularly in the realm of click chemistry and the synthesis of novel functional materials and bioactive compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Magill, A. M., & Sternhell, S. (2012).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(prop-2-ynylamino)benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of Ethyl 4-prop-2-ynoxybenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of Ethyl 4-prop-2-ynoxybenzoate. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable characterization of this molecule's physicochemical properties.

Introduction: Understanding this compound

This compound is a small organic molecule featuring a terminal alkyne (propargyl group) and an ethyl benzoate moiety. Its chemical structure (Figure 1) suggests potential utility as a synthetic intermediate or a building block in medicinal chemistry and materials science. The propargyl group is particularly notable for its reactivity in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable handle for bioconjugation and the synthesis of more complex molecules.

Before any application can be realized, a thorough understanding of the compound's solubility and stability is paramount. These fundamental properties dictate its formulation, storage, and ultimately, its efficacy and safety in any potential application. This guide outlines a systematic approach to determining these critical parameters.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₂O₃[1] Molecular Weight: 204.22 g/mol [1]

Solubility Assessment: A Foundation for Formulation

Solubility is a critical determinant of a compound's bioavailability and developability. The following protocol describes a robust method for determining the equilibrium solubility of this compound in a range of solvents relevant to pharmaceutical and laboratory settings.

Rationale for Solvent Selection

The choice of solvents should span a wide range of polarities to construct a comprehensive solubility profile. The selected solvents are commonly used in drug discovery and development for formulation, synthesis, and analytical testing.

Experimental Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the samples with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Data Analysis: Calculate the solubility by comparing the analyte concentration in the saturated solution to a standard curve of known concentrations.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| PBS (pH 7.4) | 37 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 | |||

| Dichloromethane | 25 |

Stability Evaluation: Unveiling Degradation Pathways

Stability testing is crucial for identifying potential degradation products and establishing appropriate storage and handling conditions. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential component of this evaluation.[2] These studies subject the compound to stress conditions that are more severe than accelerated stability testing to predict its degradation pathways.[3][4]

The Imperative of Forced Degradation

Forced degradation studies serve several key purposes:

-

To elucidate the intrinsic stability of the molecule.

-

To identify likely degradation products that could arise during storage and handling.

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradants.[2][4]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Hypothesized degradation pathways of this compound.

Summarizing Forced Degradation Results

The data from the forced degradation studies should be compiled into a summary table.

| Stress Condition | Reagent/Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Remarks (Major Degradant RT) |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 h | ||||

| Basic Hydrolysis | 0.1 N NaOH, RT | 8 h | ||||

| Oxidation | 3% H₂O₂, RT | 24 h | ||||

| Thermal (Solution) | 80°C | 48 h | ||||

| Thermal (Solid) | 80°C | 48 h | ||||

| Photolytic | ICH Q1B | - |

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will yield a deep understanding of the molecule's physicochemical properties, which is indispensable for its advancement in any research or development pipeline. The identification and characterization of any significant degradation products using techniques like LC-MS/MS would be a critical next step to ensure the safety and quality of any potential final product.

References

-

ResearchGate. (n.d.). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Patsnap Eureka. (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(prop-2-ynylamino)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2023). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calixp[3]yrrole Cavitands as Ligands. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

-

PubMed. (n.d.). Identification of the major degradation pathways of ticagrelor. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

Ethyl 4-prop-2-ynoxybenzoate: A Technical Guide for Advanced Bioconjugation

Introduction: The Strategic Advantage of a Rigid, Aromatic Terminal Alkyne in Bioconjugation

In the landscape of bioconjugation, the precise and stable ligation of molecules to biological targets is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. Among the arsenal of bioorthogonal reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers unparalleled efficiency and specificity. The choice of the terminal alkyne component in this reaction is not trivial; it significantly influences reaction kinetics, stability, and the physicochemical properties of the final conjugate. This guide provides an in-depth technical overview of Ethyl 4-prop-2-ynoxybenzoate, a terminal alkyne distinguished by its rigid, aromatic core, and explores its strategic application in the field of bioconjugation for researchers, scientists, and drug development professionals.

We will delve into the causality behind experimental choices, from its synthesis to its application in robust bioconjugation protocols. This document is designed to be a self-validating system, providing not just the "how," but the critical "why," grounded in authoritative scientific principles.

Physicochemical Properties and Synthesis

This compound presents a unique combination of a terminal alkyne functionality tethered to an ethyl benzoate core via a stable ether linkage. This structure imparts specific properties that are advantageous for bioconjugation.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 175203-55-1 | |

| Molecular Formula | C₁₂H₁₂O₃ | |

| Molecular Weight | 204.22 g/mol | |

| Purity | ≥98% (Commercially available) | |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Limited water solubility, good solubility in organic solvents (e.g., DMSO, DMF, methanol, ethanol, dichloromethane) | [1] |

Synthesis via Williamson Ether Synthesis: A Reliable and Scalable Route

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis.[2][3] This SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide. In this case, ethyl 4-hydroxybenzoate is reacted with propargyl bromide.

This protocol is adapted from established Williamson ether synthesis procedures for similar aromatic compounds.[4][5]

-

Reagents and Materials:

-

Ethyl 4-hydroxybenzoate

-

Propargyl bromide (80% solution in toluene is common)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add ethyl 4-hydroxybenzoate (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents).

-

Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Slowly add propargyl bromide (1.1-1.5 equivalents) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C) or stir at a moderately elevated temperature (for DMF, ~60-80°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

-

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Application in Bioconjugation: The Power of Click Chemistry

This compound is an ideal reagent for bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and an azide-modified biomolecule.

The CuAAC Reaction: Mechanism and Advantages

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[6] The reaction is bioorthogonal, meaning the reacting functional groups are abiotic and do not interfere with native biological processes.[7]

Advantages of this compound in CuAAC:

-

Enhanced Reactivity: Aromatic alkynes, such as the one present in this compound, have been shown to be more reactive than aliphatic alkynes in CuAAC reactions.[8][9] This can lead to faster reaction times and higher yields, which is particularly beneficial when working with sensitive biomolecules at low concentrations.

-

Rigidity and Defined Linkage: The rigid phenyl group provides a well-defined spatial orientation between the biomolecule and any conjugated payload, which can be crucial for structure-activity relationship studies in drug development.

-

Hydrophobicity: The aromatic core introduces a degree of hydrophobicity. While this necessitates careful consideration of solubility, it can be advantageous for applications involving interactions with hydrophobic pockets in proteins or for facilitating membrane transport.

Detailed Experimental Protocol: CuAAC Labeling of an Azide-Modified Protein

This protocol provides a general framework for the CuAAC labeling of a protein that has been modified to contain an azide group.[3][10][11]

-

Reagents and Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).[12] Ensure the buffer is free of chelating agents like EDTA.

-

This compound.

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).[13]

-

Desalting columns or dialysis equipment for purification.

-

-

Procedure:

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO or DMF.

-

In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration (e.g., 10-100 µM) in the reaction buffer.

-

Add the this compound stock solution to the protein solution to achieve a final concentration of 10-20 fold molar excess over the protein. Gently mix.

-

Prepare a premix of CuSO₄ and the ligand. For a final copper concentration of 100-250 µM, use a 1:5 molar ratio of copper to ligand.[13]

-

Add the copper/ligand premix to the protein-alkyne mixture.

-

Add aminoguanidine to a final concentration of 5 mM to scavenge reactive byproducts of ascorbate oxidation.[13]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be performed on a rotator for gentle mixing.

-

Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM.

-

Purify the resulting bioconjugate to remove excess reagents and the copper catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative

For applications where the potential cytotoxicity of copper is a concern, such as in live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative. SPAAC utilizes strained cyclooctynes that react with azides without the need for a catalyst. While this compound, as a terminal alkyne, is not directly used in SPAAC, it is important to be aware of this complementary technique. The principles of bioconjugation remain the same, but the alkyne component is replaced with a strained ring system.

Purification and Characterization of Bioconjugates

The successful synthesis of a bioconjugate is only half the battle; rigorous purification and characterization are essential to ensure its quality and suitability for downstream applications.

Purification Strategies

The introduction of the hydrophobic this compound moiety can alter the overall hydrophobicity of the biomolecule. This property can be exploited for purification.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatography technique that separates proteins based on their surface hydrophobicity.[6][8][14][15] Proteins are loaded onto a hydrophobic resin in a high-salt buffer and eluted by decreasing the salt concentration. This method is particularly well-suited for separating the more hydrophobic bioconjugate from the unreacted, less hydrophobic protein.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller biomolecules like peptides or for analytical purposes, RP-HPLC can provide high-resolution separation based on hydrophobicity. However, the use of organic solvents in the mobile phase can be denaturing to larger proteins.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing small molecule reagents from the larger bioconjugate.

-

Dialysis/Ultrafiltration: These methods are also useful for removing small molecule impurities.

Characterization Techniques

Confirming the identity and purity of the bioconjugate is a critical final step.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool for confirming the successful conjugation by detecting the mass increase corresponding to the addition of the this compound-payload moiety.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If the conjugated payload is sufficiently large (e.g., a fluorescent dye), a shift in the molecular weight of the protein can often be visualized on an SDS-PAGE gel.

-

UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance spectrum, UV-Vis spectroscopy can be used to quantify the degree of labeling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for handling propargyl ethers and related chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion: A Versatile Tool for Modern Bioconjugation

This compound stands out as a valuable terminal alkyne for bioconjugation due to its enhanced reactivity, structural rigidity, and the well-defined nature of the linkage it forms. Its straightforward synthesis via the Williamson ether synthesis makes it an accessible reagent for a wide range of research and development applications. By understanding the principles behind its synthesis and application in CuAAC, and by employing robust purification and characterization strategies, researchers can confidently leverage the unique advantages of this aromatic alkyne to construct novel and effective bioconjugates for the advancement of medicine and life sciences.

References

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022-07-15). Retrieved from [Link]

-

Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation. Retrieved from [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC - NIH. Retrieved from [Link]

-

Hydrophobic Interaction Chromatography (HIC) of Proteins - LCGC International. (2019-03-01). Retrieved from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Retrieved from [Link]

-

Williamson Ether Synthesis - Utah Tech University. Retrieved from [Link]

-

1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]

-

Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC. (2016-06-03). Retrieved from [Link]

-

Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC - NIH. Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Retrieved from [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Retrieved from [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. Retrieved from [Link]

-

Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC - PubMed Central. Retrieved from [Link]

-

Structural Characterization of Native Proteins and Protein Complexes by Electron Ionization Dissociation-Mass Spectrometry - PMC - NIH. Retrieved from [Link]

-

Phosphate Buffered Saline | Cl2H3K2Na3O8P2 | CID 24978514 - PubChem. Retrieved from [Link]

-

Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 2. lumiprobe.com [lumiprobe.com]

- 3. francis-press.com [francis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Purification by Hydrophobic Interaction Chromatography [creative-enzymes.com]

- 6. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphate Buffered Saline | Cl2H3K2Na3O8P2 | CID 24978514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. goldbio.com [goldbio.com]

- 15. Structural Characterization of Native Proteins and Protein Complexes by Electron Ionization Dissociation-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of Ethyl 4-prop-2-ynoxybenzoate's Reactivity: A Whitepaper for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the reactivity of Ethyl 4-prop-2-ynoxybenzoate, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational approach to predict its chemical behavior, focusing on methods crucial for drug development and molecular engineering. We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure, identify reactive sites, and predict potential reaction pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the rational design of novel therapeutics and functional materials.

Introduction: The Promise of a Multifunctional Scaffold

This compound is a bifunctional molecule that combines the structural rigidity and electronic properties of an aromatic ester with the versatile reactivity of a terminal alkyne. The propargyl ether moiety is a particularly valuable functional group in modern organic synthesis, serving as a linchpin for a variety of transformations including cycloaddition reactions (e.g., "click" chemistry), metal-catalyzed cross-couplings, and rearrangements. The ethyl benzoate portion, on the other hand, can influence the molecule's overall electronic properties, solubility, and potential as a pharmacophore.

Understanding the interplay between these two functional groups is paramount to harnessing the full potential of this compound in various applications. Theoretical calculations offer a powerful, cost-effective, and time-efficient avenue to explore its reactivity profile before embarking on extensive and resource-intensive laboratory work. This guide will detail the rationale and methodology for a comprehensive in-silico investigation.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound involves the Williamson ether synthesis. This well-established reaction provides a straightforward method for coupling an alkoxide with a primary alkyl halide.

Experimental Protocol: Synthesis of this compound

-

Deprotonation of Ethyl 4-hydroxybenzoate: To a solution of ethyl 4-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Reaction Mixture Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

-

Addition of Propargyl Bromide: Add propargyl bromide (1.2 eq., typically as an 80% solution in toluene) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Computational Methodology: A Quantum Chemical Approach

To theoretically probe the reactivity of this compound, we will employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis

The first step in our computational investigation is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure: Build an initial 3D structure of this compound using a molecular modeling software.

-

DFT Calculation: Perform a geometry optimization using a widely-used functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311++G(d,p).[1] This combination has been shown to provide reliable geometries for organic molecules.

-

Solvent Effects: To mimic realistic reaction conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), using a common solvent like dichloromethane or acetonitrile.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

Validation of the Computational Model

Predicted Spectroscopic Data:

| Spectroscopic Technique | Functional Group | Predicted Characteristic Absorption/Signal |

| FT-IR | Terminal Alkyne (C≡C-H) | ≡C-H stretch: ~3300 cm⁻¹ (sharp, medium); C≡C stretch: ~2100-2260 cm⁻¹ (weak to medium)[2][3][4][5][6] |

| Ester (C=O) | C=O stretch: ~1715-1735 cm⁻¹ (strong)[2][6] | |

| Aromatic Ring (C=C) | C=C stretches: ~1600 cm⁻¹ and ~1450-1500 cm⁻¹[5][6] | |

| Ether (C-O-C) | C-O stretch: ~1250 cm⁻¹ and ~1050 cm⁻¹ | |

| ¹H NMR | Terminal Alkyne (≡C-H) | δ ~2.5 ppm (t, J ≈ 2.5 Hz) |

| Propargyl (-O-CH₂-C≡) | δ ~4.7 ppm (d, J ≈ 2.5 Hz) | |

| Aromatic (para-substituted) | δ ~7.0-8.0 ppm (two doublets) | |

| Ethyl Ester (-O-CH₂-CH₃) | δ ~4.3 ppm (q); δ ~1.4 ppm (t) | |

| ¹³C NMR | Alkyne (≡C-H) | δ ~75-80 ppm |

| Alkyne (-C≡) | δ ~78-85 ppm | |

| Propargyl (-O-CH₂) | δ ~55-65 ppm | |

| Aromatic | δ ~114-163 ppm | |

| Ester (C=O) | δ ~165 ppm | |

| Ethyl Ester (-O-CH₂) | δ ~61 ppm | |

| Ethyl Ester (-CH₃) | δ ~14 ppm |

The calculated vibrational frequencies from our DFT calculations can be compared with these expected IR absorption bands. Similarly, predicted NMR chemical shifts (using the GIAO method) can be benchmarked against these anticipated values to ensure the reliability of our computational model.

Analysis of the Electronic Structure and Reactivity

With a validated molecular geometry, we can proceed to analyze the electronic properties that govern the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide profound insights into a molecule's reactivity.

-

HOMO: Represents the ability to donate electrons (nucleophilicity).

-

LUMO: Represents the ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[7][8]

Our DFT calculations will provide the energies and visualizations of the HOMO and LUMO. We anticipate that the HOMO will be localized primarily on the electron-rich aromatic ring and the ether oxygen, while the LUMO will likely have significant contributions from the carbonyl group and the alkyne moiety, making them susceptible to nucleophilic attack.

Caption: Frontier Molecular Orbital (FMO) analysis workflow.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule.[9][10][11][12] It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Red Regions: Indicate areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate areas of low electron density (positive electrostatic potential), which are prone to nucleophilic attack.

-

Green Regions: Represent areas of neutral potential.

The MEP map of this compound is expected to show a negative potential (red) around the carbonyl oxygen and the terminal alkyne, and a positive potential (blue) near the acidic acetylenic proton and the protons of the ethyl group.

Predicting Reaction Pathways

Based on the electronic structure analysis, we can predict and investigate plausible reaction pathways for this compound.

[3+2] Cycloaddition (Click Reaction)

The terminal alkyne is a prime site for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are cornerstones of "click chemistry" and are widely used in drug discovery and bioconjugation.

Theoretical Investigation:

-

Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and a model azide, e.g., methyl azide), the transition state, and the resulting triazole product.

-

Transition State Search: Employ a transition state search algorithm (e.g., Berny optimization) to locate the saddle point on the potential energy surface connecting the reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the found transition state indeed connects the desired reactants and products.

-

Activation Energy Barrier: The energy difference between the transition state and the reactants will provide the activation energy barrier for the reaction, a key determinant of the reaction rate.

Caption: A simplified reaction coordinate diagram for a cycloaddition reaction.

Other Potential Reactions

The presence of the propargyl ether and the aromatic ring opens up possibilities for other reactions, including:

-

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the ether and ester groups directing the regioselectivity.

-

Claisen Rearrangement: Under thermal conditions, a[4][4]-sigmatropic rearrangement of the propargyl ether could potentially occur.

The feasibility of these and other reactions can be assessed computationally by calculating the activation barriers for each potential pathway.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical strategy to elucidate the reactivity of this compound. By employing DFT calculations, we can gain a deep understanding of its electronic structure, identify reactive sites, and predict the outcomes of various chemical transformations. The insights gained from this computational approach will be invaluable for guiding the rational design of new molecules with tailored properties for applications in drug discovery, materials science, and beyond. Future work should focus on the experimental validation of these theoretical predictions, including the synthesis and spectroscopic characterization of the title compound and the investigation of its reactivity in the predicted reaction pathways.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Anonymous. (2022, August 15). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

S. Muthu, E. Isac Paulraj. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]

-

Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States. Accounts of Chemical Research, 43(5), 591–601. [Link]

-

Southern Methodist University. (n.d.). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. [Link]

-

WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

-

Chu, Q., Chen, D., & Fuentes, A. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry, 9, 768428. [Link]

-

Organic Chemistry Tutor. (2023, January 12). Electrostatic Potential Maps and Bond Polarity [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. [Link]

-

Leah4sci. (2017, November 3). 01.05 Electrostatic Potential Maps, Dipole Moments, and Partial Charges [Video]. YouTube. [Link]

-

Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]

- 8. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]

- 9. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]

- 10. Ethyl 2,4-dioxovalerate(615-79-2) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Ethyl 4-prop-2-ynoxybenzoate: A Technical Guide to Safety

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, novel molecular entities are the currency of innovation. Ethyl 4-prop-2-ynoxybenzoate, a compound featuring a terminal alkyne and a benzoate ester, represents a versatile building block in organic synthesis. However, its chemical structure, particularly the presence of the propargyl ether group, necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety and handling precautions to ensure the well-being of laboratory personnel.

Deconstructing the Hazard Profile: A Functional Group Analysis

The primary safety concerns with this compound stem from the inherent reactivity of the propargyl group. This functional group is known for its potential to undergo exothermic and sometimes explosive decomposition under certain conditions.

The Propargyl Ether Moiety: A Source of Significant Hazard

The propargyl ether functionality is structurally similar to propargyl ether itself, a compound with well-documented hazards. Safety data for propargyl ether indicates that it is a flammable liquid and harmful if swallowed.[2][3][4] A critical and often overlooked hazard associated with ethers, and particularly unsaturated ethers like propargyl ether, is the potential for the formation of explosive peroxides upon exposure to air.[3][5] These peroxides can be sensitive to heat, friction, or shock, posing a significant explosion risk, especially during distillation or concentration steps.[5]

The Ethyl Benzoate Moiety: Irritation Potential

The ethyl benzoate portion of the molecule is generally associated with less severe hazards. Compounds like ethyl benzoate and ethyl 4-hydroxybenzoate are known to cause skin and eye irritation.

Therefore, a composite hazard assessment of this compound suggests a compound that is likely to be a skin and eye irritant, with the more significant risks of flammability and potential for explosive peroxide formation stemming from the propargyl ether group.

Core Safety Directives and Handling Protocols

A multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense